2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline
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Overview
Description
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a trifluoropropyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenated compounds, alkylating agents.
Major Products
Scientific Research Applications
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and antipsychotic activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can act as a scaffold for binding to various biological macromolecules, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoropropyl functionality but different applications.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Another piperazine derivative with distinct biological activities.
Uniqueness
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline is unique due to its combination of a trifluoropropyl group and aniline moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications[9][9].
Properties
CAS No. |
2411237-96-0 |
---|---|
Molecular Formula |
C13H18F3N3 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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